molecular formula C21H22N2O3 B13882756 N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide

N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide

Cat. No.: B13882756
M. Wt: 350.4 g/mol
InChI Key: MGYYBTQASYNNPY-UHFFFAOYSA-N
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Description

N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced control over reaction conditions and improved safety . These systems allow for continuous production, which is more efficient and scalable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-21(2,3)17-9-8-14(10-13(17)12-24)23-20(26)16-11-22-18-7-5-4-6-15(18)19(16)25/h4-11,24H,12H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

MGYYBTQASYNNPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)CO

Origin of Product

United States

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